

2-Hexanol spectroscopic data (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: **2-Hexanol**

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A Comprehensive Spectroscopic Guide to 2-Hexanol

This technical guide offers an in-depth analysis of the spectroscopic data for **2-hexanol** (CAS: 626-93-7), a six-carbon secondary alcohol.^{[1][2]} Intended for researchers, scientists, and professionals in drug development, this document provides key reference data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the essential quantitative data from the ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **2-hexanol**.

Table 1: ^1H Nuclear Magnetic Resonance (NMR) Data for 2-Hexanol

Solvent: CDCl_3 , Reference: TMS

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------|-------------|--|
| ~3.80 | Multiplet | 1H | H-2 (-CHOH) |
| ~1.45 | Multiplet | 2H | H-3 (-CH ₂ -) |
| ~1.30 | Multiplet | 4H | H-4, H-5 (-CH ₂ -CH ₂ -) |
| ~1.18 | Doublet | 3H | H-1 (-CH ₃) |
| ~0.90 | Triplet | 3H | H-6 (-CH ₃) |

Note: Data compiled from typical values and spectra available in public databases.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 2: ^{13}C Nuclear Magnetic Resonance (NMR) Data for 2-Hexanol

Solvent: CDCl_3

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|--------------------------|
| ~67.5 | C-2 (-CHOH) |
| ~39.0 | C-3 (-CH ₂ -) |
| ~28.0 | C-4 (-CH ₂ -) |
| ~23.5 | C-1 (-CH ₃) |
| ~22.8 | C-5 (-CH ₂ -) |
| ~14.1 | C-6 (-CH ₃) |

Note: Data compiled from typical values and spectra available in public databases.[\[1\]](#)[\[6\]](#)[\[7\]](#)

Table 3: Infrared (IR) Spectroscopy Data for 2-Hexanol

Sample: Neat Liquid Film

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|---|
| ~3350 | Strong, Broad | O-H Stretch (Alcohol) |
| ~2960, ~2930, ~2870 | Strong | C-H Stretch (sp ³ Aliphatic) |
| ~1465 | Medium | C-H Bend (Methylene/Methyl) |
| ~1115 | Strong | C-O Stretch (Secondary Alcohol) |

Note: The fingerprint region (below 1400 cm⁻¹) contains additional unique peaks but the primary functional group absorptions are listed.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Table 4: Mass Spectrometry (MS) Data for 2-Hexanol

Ionization Method: Electron Ionization (EI) at 70 eV

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |
|----------------------------|------------------------|--|
| 102 | < 1 | [M] ⁺ (Molecular Ion) |
| 87 | ~6 | [M-CH ₃] ⁺ |
| 84 | ~5 | [M-H ₂ O] ⁺ |
| 69 | ~16 | [M-H ₂ O-CH ₃] ⁺ |
| 45 | 100 | [CH ₃ CHOH] ⁺ (Base Peak) |
| 43 | ~18 | [C ₃ H ₇] ⁺ |

Note: The molecular ion for secondary alcohols is often weak or absent. The base peak at m/z 45 results from α -cleavage, which is characteristic of a methyl-substituted secondary alcohol.[\[4\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocols

The data presented are based on standard spectroscopic methodologies for liquid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small quantity of **2-hexanol** is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl_3), within a 5 mm NMR tube. A trace amount of tetramethylsilane (TMS) is added to serve as an internal standard for chemical shift calibration ($\delta = 0.00$ ppm).[13]
- Instrumentation: ^1H and ^{13}C NMR spectra are acquired using a high-resolution Fourier-Transform (FT) NMR spectrometer, typically operating at a proton frequency of 90 MHz or higher.[3][4]
- ^1H NMR Acquisition: A standard one-pulse sequence is utilized. Key parameters include a sufficient number of scans to achieve a high signal-to-noise ratio and a relaxation delay of 1-5 seconds between scans to ensure full relaxation of the protons.[13]
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to produce a spectrum where each unique carbon atom appears as a singlet. Due to the low natural abundance of the ^{13}C isotope, a greater number of scans is required compared to ^1H NMR. [13]

Infrared (IR) Spectroscopy

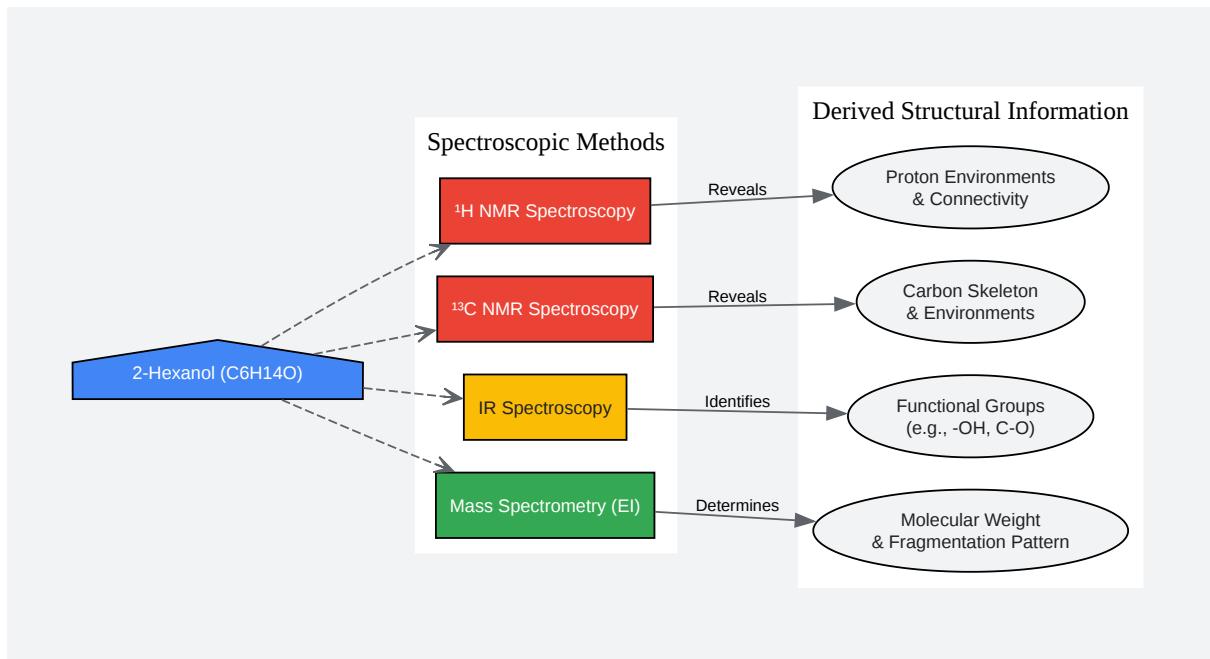
- Sample Preparation: As **2-hexanol** is a liquid, the spectrum is recorded from a neat sample. A single drop of the liquid is placed between two salt (NaCl or KBr) plates, creating a thin film.[13]
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.[13]
- Data Acquisition: A background spectrum of the clean salt plates is recorded first. The sample is then placed in the beam path and the sample spectrum is recorded. The instrument's software automatically subtracts the background from the sample spectrum to generate the final transmittance or absorbance spectrum, typically over a range of 4000-400 cm^{-1} .[13]

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is typically introduced into the mass spectrometer via a Gas Chromatography (GC) system, which separates the analyte from any impurities. A small volume of a dilute solution of **2-hexanol** is injected into the GC.[13]
- **Ionization:** Electron Ionization (EI) is the most common method for small organic molecules. In the ion source, the sample molecules are bombarded by a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment in a reproducible manner. [11][13]
- **Mass Analysis:** The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of **2-hexanol**.



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Spectroscopic workflow for **2-hexanol** characterization.

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